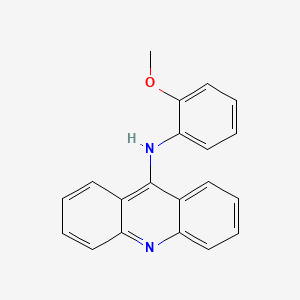
N-(2-methoxyphenyl)acridin-9-amine
描述
N-(2-Methoxyphenyl)acridin-9-amine is an acridine derivative characterized by a methoxy (-OCH₃) substituent at the ortho position of the phenylamine group attached to the acridine core. Acridines are π-electron-deficient heterocycles with diverse biological applications, including anticancer, antimicrobial, and antiviral activities . The substitution pattern on the acridine ring and the exocyclic amine significantly influences physicochemical properties, tautomeric behavior, and biological efficacy .
属性
CAS 编号 |
75775-77-8 |
|---|---|
分子式 |
C20H16N2O |
分子量 |
300.4 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C20H16N2O/c1-23-19-13-7-6-12-18(19)22-20-14-8-2-4-10-16(14)21-17-11-5-3-9-15(17)20/h2-13H,1H3,(H,21,22) |
InChI 键 |
BTEWJCAHJQYSKV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
溶解度 |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
准备方法
The synthesis of N-(2-methoxyphenyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . The final product can be obtained through a microwave-assisted reaction with an artemisinin analogue in acetonitrile, using potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
N-(2-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more hydrophilic species or practically insoluble acridones.
Reduction: In a reductive environment, partially hydrogenated acridines can be formed.
Substitution: The compound can undergo nucleophilic substitution reactions, such as oxidative nucleophilic substitution of hydrogen (SNH) amidation.
Common reagents and conditions used in these reactions include oxidizing agents like air oxygen, halogens, sulfur, and metal cations, as well as reducing agents in reductive environments . Major products formed from these reactions include acridones and partially hydrogenated acridines .
科学研究应用
N-(2-methoxyphenyl)acridin-9-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of N-(2-methoxyphenyl)acridin-9-amine primarily involves DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting biological processes involving DNA and related enzymes . This intercalation can inhibit topoisomerase or telomerase enzymes, leading to anticancer effects . The compound’s ability to penetrate the blood-brain barrier makes it a potential candidate for treating central nervous system tumors and neurodegenerative diseases .
相似化合物的比较
Mechanistic Insights
- Tautomerism and Binding Interactions: Electron-donating groups (e.g., methoxy) stabilize the imino tautomer, creating a planar structure conducive to intercalation into DNA or enzyme active sites . Electron-withdrawing groups (e.g., Cl, NO₂) favor the amino tautomer, which may enhance covalent interactions with biological targets .
Metabolic Stability :
- This compound derivatives are metabolized via CYP1A enzymes, with the 2-methoxy group influencing redox cycling and detoxification pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


